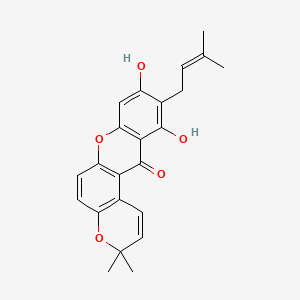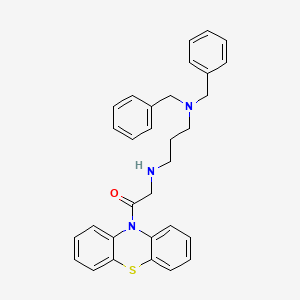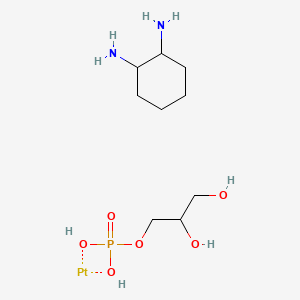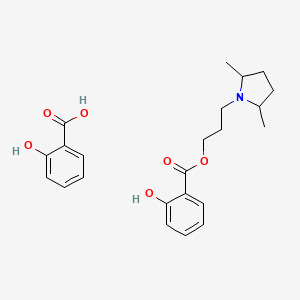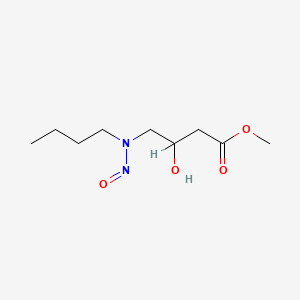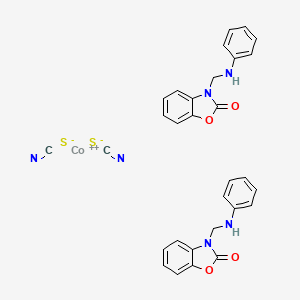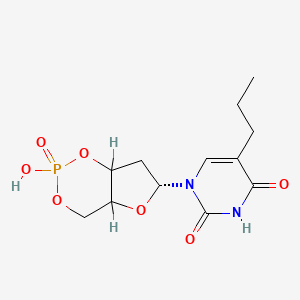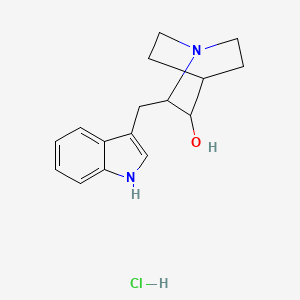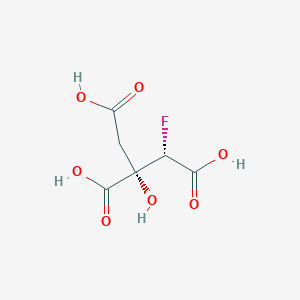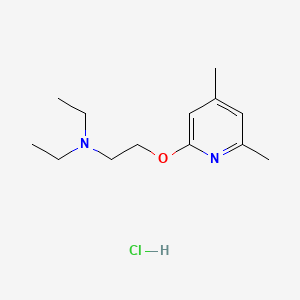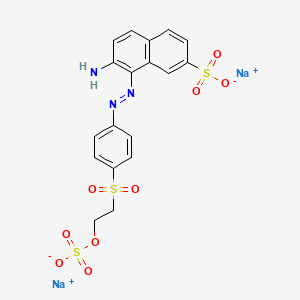
Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.3577 g/mol . This compound is known for its unique structure, which includes a butanamide backbone with a butyl group and a dimethyl-1-oxopropylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves several steps. One common method includes the reaction of butanamide with butylamine and 2,2-dimethyl-1-oxopropyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Scientific Research Applications
Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- can be compared with other similar compounds such as:
Butanamide, N,N-dibutyl-: This compound has a similar butanamide backbone but with two butyl groups instead of the dimethyl-1-oxopropylamino substituent.
1-Butanamine, N,N-dimethyl-: This compound features a butanamine structure with two dimethyl groups, differing from the butanamide structure. The uniqueness of Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
82023-96-9 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-[4-(butylamino)-4-oxobutyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-9-14-11(16)8-7-10-15-12(17)13(2,3)4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
RFABBNWPAVYPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


